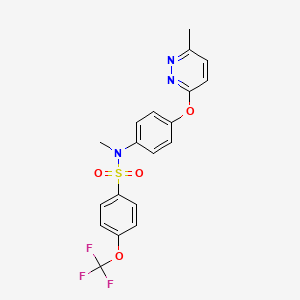

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4S/c1-13-3-12-18(24-23-13)28-15-6-4-14(5-7-15)25(2)30(26,27)17-10-8-16(9-11-17)29-19(20,21)22/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMULGPOCSSELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide” typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the reaction of appropriate starting materials under controlled conditions, often involving cyclization reactions.

Attachment of the Phenyl Group: The phenyl group with the trifluoromethoxy substituent can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain sulfonamide derivatives could effectively induce apoptosis in human cancer cells by activating caspase pathways .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that similar compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

3. Neuroprotective Effects

Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Research has indicated that these compounds can modulate neuroinflammatory pathways, thereby reducing neuronal damage and improving cognitive function in animal models .

Agricultural Applications

1. Pesticidal Activity

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential as a pesticide. The compound's ability to disrupt insect physiology makes it a candidate for developing eco-friendly pest control agents. Studies have shown that related compounds can effectively target specific pest species without harming beneficial insects .

2. Herbicidal Properties

In addition to its pesticidal applications, this compound may also serve as a herbicide. Research into the mechanisms of action reveals that similar sulfonamide compounds can inhibit key enzymes involved in plant growth, leading to effective weed control. Field trials have demonstrated significant reductions in weed populations when applying these compounds at optimal concentrations .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of sulfonamide derivatives, including those structurally related to N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values suggesting potent activity against breast and lung cancer cell lines.

Case Study 2: Pesticidal Application

In agricultural research, a trial conducted on tomato crops evaluated the effectiveness of a sulfonamide-based pesticide derived from similar structures. The results showed a significant reduction in aphid populations compared to untreated controls, highlighting the compound's potential as an environmentally friendly pest management solution.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Core

Key Findings :

- Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃) : OCF₃ derivatives (e.g., target compound) exhibit superior metabolic stability and higher electronegativity compared to OCH₃ analogues (e.g., ), making them more suitable for drug candidates .

- Heterocyclic Linkers : Pyridazine (target compound) and pyridinyl () groups enhance π-π interactions, whereas oxazole () may improve aqueous solubility but reduce membrane permeability .

Biological Activity

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. It contains a sulfonamide group, which is known for its diverse pharmacological effects, including antibacterial and antitumor activities. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability.

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Carcinoma) | 5.2 |

| M21 (Skin Melanoma) | 7.8 |

| MCF7 (Breast Carcinoma) | 4.5 |

These values indicate that the compound is particularly effective against MCF7 cells, suggesting a potential application in breast cancer treatment .

The mechanisms underlying the antiproliferative effects of this compound are multifaceted:

- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to significant alterations in cell cycle progression, particularly at the G2/M phase, which is critical for mitosis.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

- Inhibition of Key Signaling Pathways : It has been observed that this compound inhibits pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation .

Case Studies

Several case studies have explored the effectiveness of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide:

- In Vivo Studies : In murine models of colon cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as an oral therapeutic agent .

- Combination Therapies : Research has also investigated the efficacy of this compound in combination with other chemotherapeutic agents. Results showed enhanced cytotoxicity when used alongside standard treatments like doxorubicin, suggesting a synergistic effect .

Q & A

Q. What are the standard synthetic routes for synthesizing this sulfonamide compound, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Pyridazinyl Ether Formation : Reaction of 6-methylpyridazin-3-ol with 4-iodophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the pyridazinyl ether intermediate .

- Sulfonamide Coupling : Reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous dichloromethane .

- Critical Conditions : Temperature control (0–5°C during sulfonylation), inert atmosphere (argon/nitrogen), and reagent purity (>98%) to avoid side reactions like N-methyl group oxidation .

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temp. (°C) | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Ether Formation | THF | 25 | PPh₃, DIAD | 65–75 |

| Sulfonylation | CH₂Cl₂ | 0–5 | K₂CO₃ | 80–85 |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, 0.1% TFA) to detect impurities <0.1% .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm sulfonamide linkage (δ 3.2 ppm for N–CH₃) and pyridazinyl protons (δ 8.1–8.3 ppm) .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits at 1–100 µM concentrations .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination over 48–72 hours .

- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line heterogeneity, ATP concentrations in kinase assays) .

- Structural Confirmation : Re-evaluate compound purity via 2D NMR (COSY, HSQC) to rule out isomer contamination .

- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. What computational strategies predict the compound’s binding mode to enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR) to model interactions with the trifluoromethoxy group .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonamide-enzyme hydrogen bonds .

- QSAR Modeling : Train models on pyridazinyl sulfonamide analogs to correlate substituent effects (e.g., methyl vs. methoxy) with activity .

Q. How can unwanted N-acetylation during synthesis be mitigated?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc protection on the secondary amine prior to sulfonylation .

- Low-Temperature Control : Maintain reaction temps <10°C during acyl chloride additions to minimize side reactions .

- Selective Reagents : Substitute trichloroisocyanuric acid (TCICA) with milder oxidizing agents (e.g., Oxone®) to preserve the N-methyl group .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct a pre-experiment risk assessment per ACS guidelines, focusing on mutagenicity (Ames II testing recommended) .

- PPE : Use nitrile gloves, fume hoods, and sealed containers due to potential mutagenic byproducts .

- Storage : Store at –20°C under argon; decomposition observed at >40°C .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. DMSO systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.